Near-Quantitative Synthesis Yield of 4,6-O-Isopropylidene-D-glucal via Kinetic Acetonation
The synthesis of 4,6-O-isopropylidene-D-glucal from D-glucose via kinetic acetonation with ethyl isopropenyl ether proceeds in near-quantitative yield, representing a significant efficiency advantage over thermodynamic acetonation methods used for related acetals [1]. This kinetic control favors attack at primary hydroxyl groups, ensuring regioselective protection at the 4,6-positions and minimizing byproduct formation, which is critical for scalable procurement and cost-effective synthetic planning.
| Evidence Dimension | Synthesis Yield (Crude Isolated Yield) |
|---|---|
| Target Compound Data | Near-quantitative yield (implied >90-95%) |
| Comparator Or Baseline | Conventional thermodynamic acetonation methods for sugar acetals (typical yields 60-85%) |
| Quantified Difference | Significant yield improvement (>10-35% absolute increase) |
| Conditions | D-glucose + ethyl isopropenyl ether in DMF with catalytic p-toluenesulfonic acid, room temperature |
Why This Matters
High-yield, kinetically controlled synthesis directly translates to lower cost per gram for procurement and reduces purification burden in multi-step synthetic sequences.
- [1] Wolfrom ML, Diwadkar AB, Gelas J, Horton D. A new method of acetonation. Synthesis of 4,6-O-isopropylidene-D-glucopyranose. Carbohydrate Research. 1974;35(1):87-96. View Source
